4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Description
Table 1: Elemental Composition
| Element | Quantity | Atomic Mass (g/mol) | Contribution (%) |
|---|---|---|---|
| C | 16 | 12.01 | 67.25 |
| H | 16 | 1.01 | 5.64 |
| Cl | 1 | 35.45 | 12.41 |
| N | 3 | 14.01 | 14.70 |
The exact mass of the compound is 285.1032 g/mol , derived from the isotopic distribution of constituent atoms. The density is predicted to be 1.230 ± 0.06 g/cm³ , and the melting point is reported as 165°C .
Synonyms and Registry Numbers
This compound is cataloged under multiple identifiers across chemical databases:
Table 2: Synonyms and Registry Data
The CAS registry number 1236078-08-2 is the primary identifier for this compound in chemical inventories.
Isomeric Considerations and Tautomeric Forms
The structural rigidity of the pyrrolo[2,3-d]pyrimidine core limits isomeric possibilities. Substitutent positions are fixed by the IUPAC nomenclature:
- The tert-butylphenyl group is anchored at position 4 of the pyrimidine ring.
- The chlorine atom occupies position 2 , leaving no positional isomerism for these groups.
Tautomerism in pyrrolo[2,3-d]pyrimidines typically involves proton shifts within the fused ring system. However, the 7H designation in this compound specifies a fixed hydrogen position at the pyrrole nitrogen, precluding tautomeric exchange with alternative positions (e.g., 9H). The aromatic stability of the bicyclic system further suppresses keto-enol or amine-imine tautomerism.
Structural Constraints Against Tautomerism:
- Aromaticity : The conjugated π-system across the pyrrolopyrimidine core resists non-aromatic tautomeric forms.
- Substituent Effects : Electron-withdrawing chlorine and bulky tert-butyl groups stabilize the canonical structure, disfavoring proton mobility.
Properties
Molecular Formula |
C16H16ClN3 |
|---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H16ClN3/c1-16(2,3)11-6-4-10(5-7-11)13-12-8-9-18-14(12)20-15(17)19-13/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
PNWOAHGTVPSWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CNC3=NC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
The foundational step involves constructing the pyrrolo[2,3-d]pyrimidine scaffold. A proven method employs ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane in a nucleophilic substitution to yield ethyl 2-cyano-4,4-dimethoxybutanoate (Step a). Subsequent treatment with formamidine initiates cyclocondensation, forming 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol (Step b). Acid-mediated cyclization then generates 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Step c), a precursor for further functionalization .
Key Reaction Parameters :
-
Solvent : Toluene or dichloromethane for optimal solubility.
-
Temperature : 50–80°C to balance reaction rate and byproduct formation.
-
Catalyst : Diisopropylethylamine (DIPEA) for deprotonation .
Regioselective Introduction of the 4-(tert-Butyl)phenyl Group
To install the 4-(tert-butyl)phenyl moiety at position 4, a Suzuki-Miyaura cross-coupling reaction is employed. This requires a halogenated intermediate, such as 4-bromo-7H-pyrrolo[2,3-d]pyrimidine, synthesized via bromination of the core using PBr₃ or N-bromosuccinimide (NBS) .
Suzuki Coupling Protocol :
-
Substrate : 4-bromo-7H-pyrrolo[2,3-d]pyrimidine.
-
Boronic Acid : 4-(tert-Butyl)phenylboronic acid.
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₂CO₃ or NaHCO₃ in a 2:1 dioxane/water mixture.
-
Conditions : 80–100°C under inert atmosphere for 12–24 hours .
Yield Optimization :
-
Excess boronic acid (1.5–2.0 equiv) improves conversion.
-
Microwave-assisted synthesis reduces reaction time to 1–2 hours.
Chlorination at Position 2
Chlorination of the 2-hydroxypyrrolo[2,3-d]pyrimidine intermediate is achieved using phosphoryl chloride (POCl₃) under reflux. The reaction is typically conducted in toluene with DIPEA as a base to neutralize HCl byproducts .
Reaction Conditions :
-
Molar Ratio : 1:3 substrate-to-POCl₃.
-
Temperature : 50–70°C for 4–6 hours.
-
Workup : Quenching with ice-water and pH adjustment to 8–9 using KOH .
Purity Control :
Protection-Deprotection Strategies
To prevent undesired side reactions during functionalization, the pyrrole NH (position 7) is protected using tert-butoxycarbonyl (Boc) or tosyl groups. For example, tosylation with tosyl chloride in dichloromethane affords 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, which is stable under coupling conditions . Deprotection involves alkaline hydrolysis (e.g., KOH in methanol) or acid treatment (HCl in dioxane).
Comparative Efficiency :
Scalable Industrial Production
Large-scale synthesis prioritizes cost efficiency and waste reduction. Continuous flow reactors enable precise control over exothermic steps (e.g., POCl₃ chlorination), while in-line HPLC monitors intermediate purity. Solvent recovery systems (e.g., distillation for toluene) reduce environmental impact .
Economic Metrics :
-
Overall Yield : 68–72% across four steps.
-
Cost Drivers : Palladium catalysts (40% of raw material costs).
-
Waste Streams : <5% organic solvents via closed-loop recycling .
Analytical Characterization
Final product validation employs:
-
¹H/¹³C NMR : Confirms substitution pattern and purity.
-
HPLC-MS : Verifies molecular weight (MW calc. 329.82 g/mol).
-
X-ray Crystallography : Resolves regiochemical ambiguities .
Representative ¹H NMR Data (CDCl₃) :
-
δ 8.45 (s, 1H, H-5), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.40 (d, J=8.4 Hz, 2H, Ar-H), 1.35 (s, 9H, tert-butyl) .
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination : Competing reactions at positions 2 and 4 are minimized using excess POCl₃ and controlled stoichiometry .
-
Boronic Acid Availability : 4-(tert-Butyl)phenylboronic acid is synthesized via Grignard reaction or commercial sourcing.
-
Pd Catalyst Cost : Recycling protocols (e.g., silica-immobilized Pd) reduce expenses.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position
The chlorine atom at position 2 is highly reactive toward nucleophilic substitution due to electron withdrawal by the pyrimidine ring. This reaction is central to derivatizing the compound for biological or material applications.
Key Reactions and Conditions:
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the nucleophile by a base (e.g., KCO).
-
Attack at the electron-deficient C2 position, displacing chloride. Steric hindrance from the 4-(tert-butyl)phenyl group may necessitate elevated temperatures or prolonged reaction times.
Palladium-Catalyzed Cross-Coupling Reactions
While 2-chloro substituents are less reactive than bromo/iodo analogs in cross-coupling, specialized catalysts enable functionalization:
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Aryl boronic acids | Pd(PPh), KCO, DME | 2-Aryl derivatives | 50–65% |
Limitations :
-
The 2-chloro group requires activation (e.g., conversion to iodide via Finkelstein reaction) for efficient coupling .
-
Steric bulk from the 4-(tert-butyl)phenyl group reduces reaction rates.
Functionalization of the Pyrrole Ring
The pyrrole NH (position 7) can undergo alkylation or acylation, though the electron-deficient core limits electrophilic substitution:
Alkylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | NaH, DMF, 0°C to RT | 7-Methyl derivative | 55–70% |
Note : Alkylation at N7 enhances solubility but may reduce biological activity due to steric effects .
Oxidation and Stability
-
Thermal Stability : Decomposes above 200°C, releasing irritant gases (e.g., HCl, SO) .
-
Oxidative Resistance : The tert-butyl group is inert under mild conditions but degrades under strong oxidants (e.g., KMnO) .
Comparative Reactivity with Analogues
| Compound | Reactivity at C2 | Key Difference |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Higher | Lacks steric hindrance at C4 |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Moderate | Competing reactivity at C4 |
The tert-butylphenyl group at C4 in the target compound reduces reaction rates at C2 by 20–30% compared to unsubstituted analogs .
Scientific Research Applications
4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a specialty chemical compound with the CAS number 40637-77-2 and the synonym 1236078-08-2 . It has the molecular formula .
Pharmaceutical Intermediate
4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is used as an intermediate in the synthesis of pharmaceuticals . It is a key intermediate in the preparation of multiple SU11752 compounds . These compounds and pharmaceutical compositions containing them are used for treating or preventing diseases associated with abnormal kinase or imbalance, particularly those associated with FAK, AblBcr-Abl, PDGFR, c-Kit, NPM-ALK, Flt-3, JAK2, and c-Met abnormal activation diseases .
One preparation method involves using 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a raw material and reacting it with di-tert-butyl dicarbonate . The reaction is performed under alkaline conditions, using 4-dimethylaminopyridine (DMAP) as a catalyst . The method involves selectively dechlorinating under atmospheric hydrogenation conditions to obtain an intermediate, and then removing a protecting group to obtain the 2-chloro-7H-pyrrolo[2,3-d] pyrimidine . The preparation method is characterized by mild reaction conditions, higher yields in each step, and a total yield of approximately 63.0% . The post-treatment is simple, the operation is easy, and the preparation method is suitable for industrial large-scale production .
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit key enzymes and pathways in Mycobacterium tuberculosis, leading to the disruption of bacterial cell processes . The compound’s structure allows it to penetrate bacterial cells and interact with its targets effectively.
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Activity : The 2-chloro group (as in the target compound) is critical for kinase inhibition, acting as a hydrogen bond acceptor in ATP-binding pockets .
- Hydrophobic vs.
- Steric Effects : Bulky groups like pyrrolidin-1-yl () may reduce binding affinity unless paired with complementary receptor pockets.
Physicochemical Properties
- LogP : The tert-butyl group increases LogP (~5.2 estimated) compared to polar analogs like 4-chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (LogP ~3.5) .
- Solubility : Polar substituents (e.g., sulfonamide in ) improve aqueous solubility but may reduce blood-brain barrier penetration.
Biological Activity
4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C16H16ClN3
- CAS Number : 40637-77-2
- Molecular Weight : 285.77 g/mol
Biological Activity Overview
The biological activities of 4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine have been investigated primarily in the context of cancer research and antiviral activity. The compound has shown promising results against various cancer cell lines and potential antiviral properties.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that certain derivatives displayed moderate to excellent activity against various cancer cell lines while showing low toxicity towards normal human cells (LO2) in vitro. For instance, a related compound exhibited IC50 values of 0.66 μM against A549 (lung cancer), 0.38 μM against HeLa (cervical cancer), and 0.44 μM against MCF-7 (breast cancer) cells, indicating strong anticancer potential .
Antiviral Activity
Another area of interest is the antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives. Research has highlighted their effectiveness against Zika virus (ZIKV), with some compounds achieving significant reductions in viral titers at low concentrations. For example, one compound showed an EC50 value of 5.2 µM in titer reduction assays . These findings suggest that structural modifications in the pyrrolo[2,3-d]pyrimidine scaffold can lead to enhanced antiviral efficacy.
Structure-Activity Relationships (SAR)
The SAR studies reveal that specific substituents on the phenyl rings significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups (EWGs) such as chlorine or trifluoromethyl groups has been associated with improved activity against cancer cell lines .
| Compound | IC50 Values (µM) | Activity Type |
|---|---|---|
| Compound 51 | A549: 0.66 HeLa: 0.38 MCF-7: 0.44 | Anticancer |
| Compound 1 | EC50: 5.2 CC50: 20 | Antiviral |
Case Studies
- Synthesis and Evaluation : A study synthesized a series of pyrrolo[2,3-d]pyrimidines and evaluated their anticancer properties through various assays. The most active compounds were identified based on their ability to induce apoptosis in cancer cells while maintaining low toxicity levels .
- Antiviral Screening : In another investigation targeting ZIKV, several pyrrolo[2,3-d]pyrimidine derivatives were screened for antiviral activity. The results indicated that specific modifications could enhance their efficacy against viral replication .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine?
Answer:
The synthesis typically involves a multi-step approach:
Core scaffold formation : The pyrrolo[2,3-d]pyrimidine core is constructed via cyclization reactions. For example, coupling ethyl 2-cyanoacetate with brominated intermediates (e.g., 2-bromo-1,1-dimethoxyethane) to form pyrimidin-4-ol derivatives .
Chlorination : Introduction of chlorine at the 2-position using reagents like POCl₃ or PCl₅ under reflux conditions .
Aryl substitution : The 4-(tert-butyl)phenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, reacting with 4-(tert-butyl)phenylboronic acid in the presence of Pd catalysts .
Purification : Column chromatography (e.g., CHCl₃/CH₃OH gradients) or recrystallization is used to isolate the final product, confirmed via ¹H/¹³C NMR and mass spectrometry .
Basic: What spectroscopic and analytical techniques are critical for structural validation of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.55–8.07 ppm, NH signals at δ 10.96 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z for C₁₇H₁₉ClN₃) .
- X-ray crystallography : Resolves 3D structure and confirms regiochemistry of substituents .
- TLC/HPLC : Monitors reaction progress and purity (e.g., Rf = 0.58 in CHCl₃/CH₃OH) .
Advanced: How can researchers resolve contradictions in reported kinase inhibition data for this compound?
Answer:
Contradictions often arise from assay conditions or structural analogs. Methodological steps include:
Standardized assays : Use consistent kinase profiling panels (e.g., EGFR, VEGFR2) with ATP concentrations calibrated to physiological levels .
Control compounds : Compare with known inhibitors (e.g., staurosporine) to validate assay sensitivity .
Structural analysis : Perform molecular docking to assess binding modes. For example, the tert-butyl group may sterically hinder interactions in certain kinases .
Data normalization : Account for variables like protein purity and buffer composition using statistical tools (e.g., Z’-factor validation) .
Advanced: What strategies optimize the selectivity of this compound for specific kinase targets?
Answer:
Substituent modification : Replace the 4-(tert-butyl)phenyl group with bulkier or electron-withdrawing groups (e.g., 3,5-dichlorophenyl) to enhance steric/electronic complementarity with kinase active sites .
Scaffold hopping : Synthesize analogs with fused rings (e.g., pyrazolo[3,4-d]pyrimidine) to alter binding kinetics .
Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine selectivity .
Cocrystallization studies : Resolve X-ray structures of compound-kinase complexes to guide rational design (e.g., optimizing hydrogen bonds with hinge regions) .
Basic: What are the primary biochemical applications of this compound in research?
Answer:
- Kinase inhibition : Potentially inhibits tyrosine kinases (EGFR, VEGFR2) and cyclin-dependent kinases (CDK2) via competitive ATP binding .
- Anticancer studies : Evaluated in vitro for antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Signal transduction research : Modulates MAPK/ERK pathways in mechanistic studies .
Advanced: How should researchers address low solubility in biological assays?
Answer:
Formulation optimization : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or nanoemulsions to enhance aqueous solubility .
Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for improved bioavailability .
Structural derivatization : Add polar substituents (e.g., hydroxyl or morpholine groups) without compromising kinase affinity .
In silico modeling : Predict solubility via computational tools (e.g., LogP calculations using ChemAxon) .
Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
Answer:
Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats via LC-MS/MS plasma analysis .
Tumor xenografts : Test efficacy in nude mice bearing human cancer xenografts (e.g., HCT-116 colon carcinoma) with dose optimization .
Toxicology screening : Monitor liver/kidney function (AST, ALT, BUN) and hematological parameters .
Metabolite identification : Use microsomal stability assays (e.g., human liver microsomes) to identify CYP450-mediated metabolites .
Basic: How is the purity of this compound validated in synthetic workflows?
Answer:
- HPLC-UV/ELSD : Purity ≥95% confirmed with C18 columns (acetonitrile/water gradients) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and halogen content matched to theoretical values (e.g., C, H, N, Cl within ±0.4%) .
- Melting point consistency : Sharp melting points (e.g., 212°C) indicate homogeneity .
Advanced: What computational tools are recommended for SAR studies of this compound?
Answer:
Molecular docking (AutoDock Vina) : Predict binding affinities to kinase ATP pockets .
QSAR modeling : Use MOE or Schrödinger to correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data .
MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
ADMET prediction (SwissADME) : Estimate absorption, toxicity, and BBB permeability .
Advanced: How can researchers reconcile discrepancies in antitumor efficacy between in vitro and in vivo studies?
Answer:
Dose recalibration : Adjust in vivo doses based on plasma protein binding and clearance rates .
Tumor microenvironment models : Use 3D spheroids or organoids to mimic in vivo conditions .
Biomarker analysis : Quantify target engagement via Western blotting (e.g., phospho-EGFR levels) in excised tumors .
Combination therapy : Test synergies with standard chemotherapeutics (e.g., cisplatin) to enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
